molecular formula C6H12N2O2 B12314946 3-Methyloxolane-2-carbohydrazide

3-Methyloxolane-2-carbohydrazide

Cat. No.: B12314946
M. Wt: 144.17 g/mol
InChI Key: OUQWMKOHAKXSFF-UHFFFAOYSA-N
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Description

Rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis typically involves the reaction of 3-methyloxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.

Scientific Research Applications

Rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis can be compared with other similar compounds, such as:

    Rac-(2R,3S)-3-methyloxolan-2-ylmethanol, cis: This compound has a similar structure but differs in its functional group, which can lead to different chemical properties and applications.

    Rac-cis-9,10-epoxystearic acid: This compound has a different core structure but shares the cis configuration, which can influence its reactivity and interactions.

The uniqueness of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis lies in its specific stereochemistry and the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-methyloxolane-2-carbohydrazide

InChI

InChI=1S/C6H12N2O2/c1-4-2-3-10-5(4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)

InChI Key

OUQWMKOHAKXSFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1C(=O)NN

Origin of Product

United States

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